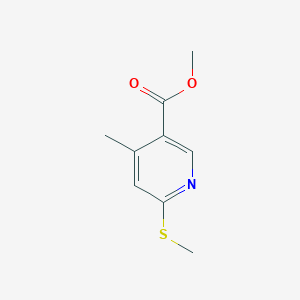

Methyl 4-methyl-6-(methylthio)nicotinate

Description

Methyl 4-methyl-6-(methylthio)nicotinate is a nicotinic acid derivative featuring a methylthio (-SMe) group at the 6-position and a methyl substituent at the 4-position of the pyridine ring.

Structure

2D Structure

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

methyl 4-methyl-6-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO2S/c1-6-4-8(13-3)10-5-7(6)9(11)12-2/h4-5H,1-3H3 |

InChI Key |

OEPWFJBVEUKCNN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-6-(methylthio)nicotinate typically involves the esterification of 4-methyl-6-(methylthio)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to yield derivatives with altered functional groups, such as the conversion of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted nicotinates.

Scientific Research Applications

Methyl 4-methyl-6-(methylthio)nicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may exert its effects through the modulation of enzyme activity or receptor binding. The presence of the methylthio group can influence its reactivity and interactions with biological molecules, potentially affecting pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Quinoline-Based Analogues

Compound: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate ()

- Structural Differences: The quinoline core replaces the pyridine ring, introducing an additional benzene ring fused to the pyridine. Substituents: A hydroxyl (-OH) group at the 4-position and methylthio (-SMe) at the 2-position.

- Synthetic Pathways :

- Bioactivity: Demonstrates potent inhibition of Hepatitis B Virus (HBV) replication at 10 µM. Potential anticancer activity via inhibition of c-Myc/Max/DNA complex formation.

- Analytical Confirmation :

Comparison with Methyl 4-methyl-6-(methylthio)nicotinate :

- The absence of a hydroxyl group in the nicotinate derivative could diminish hydrogen-bonding interactions but improve metabolic stability.

Methylthio-Containing Esters in Natural Products

Compounds: 3-(Methylthio)propanoic acid methyl ester and ethyl ester ()

- Structural Differences :

- Linear aliphatic esters with methylthio groups, contrasting with the aromatic nicotinate core.

- Natural Occurrence: Identified in pineapple varieties (e.g., Tainong No. 4 and No. 6) at concentrations up to 622.49 µg·kg⁻¹ for 3-(methylthio)propanoic acid methyl ester .

Comparison with this compound :

- The aromatic nicotinate structure likely confers higher thermal stability and lower volatility compared to aliphatic esters.

- Nicotinate derivatives may target enzymatic pathways (e.g., kinase inhibition), whereas aliphatic esters primarily function as flavorants.

Data Table: Key Properties and Bioactivities

Research Implications and Gaps

- Synthetic Optimization: The regioselective methylation strategies used for quinoline derivatives could guide the synthesis of this compound to avoid byproducts.

- Bioactivity Screening: While quinoline analogues show antiviral activity, the nicotinate derivative’s smaller ring system may offer advantages in crossing cell membranes.

- Natural vs. Synthetic Roles : Methylthio groups in natural esters enhance flavor profiles, whereas their inclusion in medicinal compounds like nicotinates may optimize drug-target interactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-methyl-6-(methylthio)nicotinate, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous nicotinate derivatives are prepared using Suzuki coupling (e.g., 4-methylphenol with nicotinaldehyde under catalytic conditions) . Reaction variables such as catalyst type (e.g., palladium for cross-couplings), solvent polarity, and temperature significantly impact yield. Optimization often involves iterative testing, as seen in Table 1 of , where yields varied with reagent ratios and conditions. Sodium ethoxide may also serve as a base catalyst in multi-component reactions, as demonstrated in pyrimidine syntheses .

Q. How should researchers handle and store this compound to ensure stability?

- Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong oxidizers. Safety protocols from and recommend using PPE (gloves, goggles) and working in well-ventilated areas. Stability testing under accelerated conditions (e.g., elevated temperature/humidity) can predict degradation pathways .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) (¹H/¹³C) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., ester C=O stretch). For example, used NMR and MS to confirm methyl nicotinate derivatives. X-ray crystallography (if crystalline) provides structural resolution, as seen in copper-nicotinate complexes .

Advanced Research Questions

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., unexpected peaks in NMR)?

- Answer : Contradictions may arise from impurities, tautomerism, or solvent interactions. Use complementary techniques:

- HPLC-MS to detect impurities .

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- Deuterated solvent swaps to isolate solvent artifacts.

Refer to , where multi-step synthesis of pyrimidines required cross-validation via TLC and column chromatography to confirm intermediate structures.

Q. What strategies optimize bioactivity in nicotinate derivatives, and how does this compound compare structurally?

- Answer : Bioactivity optimization hinges on substituent positioning and electronic effects. The methylthio group at C6 enhances lipophilicity, potentially improving membrane permeability. Compare with and :

- 6-Chloro-4-(methylamino)nicotinaldehyde showed enzyme inhibition via aldehyde-protein nucleophilic interactions .

- Methyl 5-(bromomethyl)nicotinate exhibits unique reactivity due to bromine’s leaving-group potential .

Structure-activity relationship (SAR) studies using computational modeling (e.g., DFT for charge distribution) can guide rational design.

Q. What methodologies assess the ecological toxicity of this compound?

- Answer : Follow OECD guidelines for environmental risk assessment:

- Acute aquatic toxicity : Use Daphnia magna or algae growth inhibition tests .

- Biodegradation : OECD 301B (modified Sturm test) to evaluate persistence.

- Soil mobility : Column leaching studies with HPLC quantification .

highlights the need for PBT (persistence, bioaccumulation, toxicity) assessments for regulatory compliance.

Q. How can researchers address low yields in catalytic applications of nicotinate derivatives?

- Answer : Low yields in catalysis (e.g., copper complexes) may stem from ligand steric hindrance or metal-center instability. suggests:

- Ligand modification : Adjust linker flexibility in UiO-67 metal-organic frameworks to enhance copper coordination .

- Reaction solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.

- In situ spectroscopic monitoring (e.g., UV-Vis, EXAFS) to track catalytic cycles and identify deactivation pathways.

Methodological Considerations

Q. What experimental designs are recommended for evaluating neuroprotective effects in vitro?

- Answer : Use primary neuronal cultures or SH-SY5Y cells exposed to neurotoxins (e.g., amyloid-beta for Alzheimer’s models). Assays include:

- MTT assay for cell viability.

- ROS detection (DCFH-DA probe) for oxidative stress.

- Western blot for apoptosis markers (e.g., caspase-3).

’s study on copper-nicotinate complexes demonstrated reduced amyloid-beta aggregation, suggesting similar protocols for this compound .

Q. How should researchers validate computational docking predictions for this compound’s protein targets?

- Answer : Combine in silico and in vitro approaches:

- Molecular docking (AutoDock Vina) to predict binding poses.

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.

- Site-directed mutagenesis to confirm critical residues in the binding pocket.

’s mechanistic hypotheses for nicotinaldehyde derivatives provide a template for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.